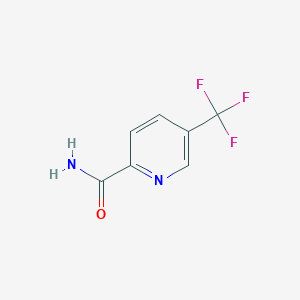

5-(Trifluoromethyl)picolinamide

Description

5-(Trifluoromethyl)picolinamide is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring and an amide (-CONH₂) substituent at the 2-position. Its molecular formula is C₇H₅F₃N₂O, with a molecular weight of 196.12 g/mol (CAS: 1056162-06-1) . This compound is widely utilized as a key intermediate in organic synthesis and pharmaceutical development due to its stability, reactivity, and ability to modulate biological activity through fluorine’s electron-withdrawing effects .

Properties

IUPAC Name |

5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)4-1-2-5(6(11)13)12-3-4/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNJVRHWOHOSKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401478 | |

| Record name | 5-(Trifluoromethyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-86-9 | |

| Record name | 5-(Trifluoromethyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22245-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)picolinamide typically involves the introduction of a trifluoromethyl group into the picolinamide structure. One common method is the reaction of 5-chloropicolinamide with trifluoromethylating agents under specific conditions. For example, the reaction can be carried out using trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)picolinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: H2O2, ammonium molybdate, ethanol, 100°C.

Reduction: LiAlH4, ether, room temperature.

Substitution: Various nucleophiles, organic solvents, elevated temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

5-(Trifluoromethyl)picolinamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)picolinamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its targets, leading to inhibition or modulation of their activity. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Drug Development

Lilly’s Fluorinated BACE1 Inhibitor (Compound D)

- Structure: N-(3-((4aR,5S,7aR)-2-amino-5-(1,1-difluoroethyl)-4a,5-dihydro-4H-furo[3,4-d][1,3]oxazin-7a(7H)-yl)-4-fluorophenyl)-5-(trifluoromethyl)picolinamide .

- Key Features : Incorporates 5-(trifluoromethyl)picolinamide as a core subunit.

- Comparison: LY-2886721 (BACE1 Inhibitor): A predecessor with a 5-fluoropicolinamide group instead of trifluoromethyl. LY-2886721 showed efficacy in reducing amyloid-β (Aβ) levels but was discontinued due to liver toxicity. The trifluoromethyl analog (Compound D) demonstrated enhanced metabolic stability and potency in preclinical studies, attributed to increased lipophilicity and enzyme-binding affinity from the -CF₃ group . Fluorinated Analog (Compound C): Replaced the trifluoromethyl group with a cyano (-CN) substituent. While it retained BACE1 inhibition, its reduced bioavailability highlighted the importance of the -CF₃ group in optimizing pharmacokinetics .

Icenticaftor (QBW251)

- Structure: (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide .

- Application : A CFTR channel activator for treating chronic obstructive pulmonary disease (COPD).

- Comparison: The additional methoxy and amino groups in Icenticaftor improve solubility compared to 5-(trifluoromethyl)picolinamide. However, its complex synthesis (using toxic reagents) underscores the practical challenges of modifying the picolinamide scaffold .

Agrochemical Analogs

Pyridalyl

- Structure : 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (CAS: 179101-81-6) .

- Application : A broad-spectrum insecticide.

- Comparison : While both Pyridalyl and 5-(trifluoromethyl)picolinamide feature a trifluoromethylpyridine moiety, Pyridalyl’s ether linkage and dichlorinated aromatic rings enhance environmental persistence, making it suitable for agricultural use. In contrast, the amide group in 5-(trifluoromethyl)picolinamide favors hydrogen bonding in drug-target interactions .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs

Biological Activity

5-(Trifluoromethyl)picolinamide is a compound that has attracted significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-(Trifluoromethyl)picolinamide is characterized by the presence of a trifluoromethyl group attached to a picolinamide structure. The trifluoromethyl substitution enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and efficacy.

Mechanisms of Biological Activity

The biological activity of 5-(trifluoromethyl)picolinamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor in various enzymatic pathways, particularly targeting kinases involved in signaling pathways. Its structural features allow effective interaction with these biological targets, making it a candidate for anticancer therapies by inhibiting specific mutations within kinase domains.

- Binding Affinity : Studies utilizing molecular docking simulations have demonstrated the binding affinity of 5-(trifluoromethyl)picolinamide to various proteins. This interaction is crucial for its potential therapeutic applications, especially in oncology.

Research Findings and Case Studies

Several studies have investigated the biological effects of 5-(trifluoromethyl)picolinamide and its derivatives:

- Anticancer Activity : A recent study highlighted the compound's broad-spectrum antiproliferative activity against multiple human cancer cell lines. It exhibited nanomolar-level inhibitory activity against oncogenic kinases implicated in tumorigenesis and angiogenesis .

- Selectivity and Potency : The compound has shown selectivity towards certain kinases, with IC50 values indicating its potency as a multikinase inhibitor. For instance, it displayed an IC50 of 0.82 nM against Tie2 kinase, showcasing its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

The following table summarizes relevant compounds that share structural similarities with 5-(trifluoromethyl)picolinamide, highlighting their unique aspects and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)benzamide | Trifluoromethyl group on a benzamide scaffold | Stronger aromatic character; less polar |

| 2-Aminobenzimidazole | Imidazole ring fused to benzene | Exhibits different biological activity profiles |

| N-(5-Trifluoromethyl)pyridine derivatives | Pyridine ring with trifluoromethyl substitution | Potentially enhanced metabolic stability |

| Imatinib | Pyrimidine derivative with similar inhibitory properties | Established clinical use in cancer treatment |

This comparative analysis illustrates how the unique combination of an imidazole moiety and a trifluoromethyl-pyridine structure in 5-(trifluoromethyl)picolinamide may confer distinct pharmacological properties compared to other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.